Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp): A Technical Guide for Researchers
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp), for researchers, scientists, and drug development professionals. This document outlines its core mechanism of action, provides detailed experimental protocols, and presents key quantitative data for its application in enzymatic assays.
Core Principles and Mechanism of Action
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a specialized peptide substrate designed for the sensitive and continuous measurement of enzyme activity. Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide incorporates two critical components:
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A Fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca)
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A Quencher: 2,4-Dinitrophenyl (Dnp)
In its intact, uncleaved state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4]
This substrate is particularly recognized for its use in determining the activity of Thimet oligopeptidase (TOP), also known as endopeptidase 24.15.[1][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C42H52N8O14 |
| Molecular Weight | 892.91 g/mol |
| CAS Number | 185698-23-1 |
| Appearance | Powder |
| Solubility | Soluble in DMSO (100 mg/mL, 111.99 mM with ultrasonic assistance) |
Data sourced from MedChemExpress product information.
Quantitative Enzymatic Data
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a well-characterized substrate for Thimet oligopeptidase (TOP). The following table summarizes the kinetic parameters for the hydrolysis of this substrate by wild-type and a mutant form of the enzyme.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type TOP | 4.8 ± 0.4 | 10.8 ± 0.3 | 2.25 x 10⁶ |
| TOP-TrpW390 Mutant | 6.2 ± 0.9 | 2.1 ± 0.1 | 0.34 x 10⁶ |
Table adapted from data presented in "Probing the Conformational States of Thimet Oligopeptidase in Solution".[3]
Detailed Experimental Protocols
The following protocols provide a general framework for utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in enzyme kinetic assays.
Reagent Preparation
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Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. For Thimet oligopeptidase, pre-activation with 0.5 mM DTT for 5 minutes at 37°C is recommended.[3]
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Substrate Stock Solution: Prepare a concentrated stock solution of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in DMSO. The concentration of the peptide solution can be determined by measuring the absorbance of the 2,4-dinitrophenyl group at 365 nm using a molar extinction coefficient of 17,300 M⁻¹cm⁻¹.[3]
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Enzyme Solution: Reconstitute the lyophilized enzyme in the recommended buffer. It is advisable to aliquot the enzyme into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles.
Enzyme Activity Assay
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Reaction Setup: In a 96-well microplate or a standard 1 cm pathlength cuvette, add the desired volume of assay buffer.
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Blank and Controls:
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Substrate Blank (No-Enzyme Control): Contains the assay buffer and the substrate, but no enzyme. This is crucial for determining the background fluorescence.
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Enzyme Blank (No-Substrate Control): Contains the assay buffer and the enzyme, but no substrate. This helps to measure any intrinsic fluorescence of the enzyme preparation.
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-
Temperature Equilibration: Place the reaction vessel (plate or cuvette) in a thermostatically controlled cell holder (e.g., a fluorescence plate reader or spectrofluorometer) set to the desired assay temperature (e.g., 37°C) for at least 5 minutes to allow for temperature equilibration.[3]
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Initiate Reaction: Add the enzyme solution to the appropriate wells or cuvette to initiate the enzymatic reaction. The final volume should be consistent across all samples.
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Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time.
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Data Analysis:
-
Subtract the background fluorescence (from the substrate blank) from all other readings.
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Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Convert the rate of increase in fluorescence into moles of substrate hydrolyzed per second. This can be achieved by generating a standard curve with a known concentration of the cleaved fluorescent product (Mca-Pro-Leu).[3]
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Mandatory Visualizations
Signaling Pathway: Enzymatic Cleavage and Fluorescence Generation
Caption: FRET mechanism of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).
Experimental Workflow: Enzyme Kinetic Assay
